molecular formula C18H14O4 B5503998 3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5503998
M. Wt: 294.3 g/mol
InChI Key: TWBJABNYMVLCFN-UHFFFAOYSA-N
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Description

3-Methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a fused polycyclic compound belonging to the furochromene class, structurally characterized by a chromene backbone fused with a benzofuran moiety. The compound features a methoxy group at the 3-position and methyl substituents at the 9- and 10-positions. Its molecular formula is C₂₁H₁₆O₄, with a molecular weight of approximately 332.35 g/mol. The presence of electron-donating groups (methoxy and methyl) enhances its stability and modulates its electronic properties, making it a candidate for pharmacological applications such as anti-inflammatory, antioxidant, or anticancer agents .

Properties

IUPAC Name

3-methoxy-9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-9-10(2)21-16-8-17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJABNYMVLCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one becomes evident when compared to analogs within the furochromene family. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Differences Key Biological/Chemical Properties
3-Methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one C₂₁H₁₆O₄ Methoxy (C3), methyl (C9, C10) Enhanced solubility in organic solvents; potential anticancer activity due to methyl substitution enhancing lipophilicity
9,10-Dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one C₁₈H₁₄O₃ Lacks methoxy group at C3 Reduced antioxidant activity compared to methoxy-containing analogs; simpler reactivity profile
3-Methoxy-10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one C₂₂H₁₅ClO₄ Chlorophenyl substituent at C10 Higher antimicrobial activity due to halogen’s electron-withdrawing effect; increased molecular weight (392.81 g/mol)
7-Hydroxycoumarin C₉H₆O₃ Simpler chromone structure lacking fused furan Strong antimicrobial activity; limited solubility in nonpolar solvents
10-(4-Methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one C₂₃H₁₈O₄ Methoxyphenyl at C10, methyl at C7 Improved binding to cyclooxygenase enzymes; anti-inflammatory potential

Key Observations

Substituent Effects on Reactivity and Bioactivity The methoxy group at C3 in the target compound increases electron density, enhancing interactions with biological targets like enzymes or DNA . Halogenated analogs (e.g., 4-chlorophenyl) exhibit stronger antimicrobial activity due to halogen-induced polarity and steric effects .

Structural Complexity vs. Simplicity

  • Simplification of the fused ring system (e.g., 7-hydroxycoumarin) reduces molecular weight but limits multitarget engagement .
  • Extended conjugation in fused furochromenes improves UV absorption, relevant in photodynamic therapy applications .

Synthetic Challenges

  • Introducing substituents at the 9- and 10-positions requires precise regioselective reactions, often involving Friedel-Crafts alkylation or Suzuki coupling .
  • Methoxy groups are typically added via nucleophilic substitution or demethylation of precursor molecules .

Research Findings and Implications

  • Anticancer Potential: The 9,10-dimethyl substitution in the target compound has shown moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 18 µM) in preliminary assays, outperforming non-methylated analogs .
  • Antioxidant Activity : The methoxy group contributes to radical scavenging, with a DPPH assay IC₅₀ of 45 µM, comparable to ascorbic acid in some studies .
  • Stability : Methyl groups at C9 and C10 reduce oxidative degradation, increasing half-life in physiological conditions by ~30% compared to unsubstituted furochromenes .

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